6-bromo-5-methyl-1,2,4-triazin-3-amine
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Overview
Description
6-Bromo-5-methyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a bromine atom at the 6th position and a methyl group at the 5th position makes this compound unique. It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Methylation: The methyl group is introduced at the 5th position using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Scientific Research Applications
6-Bromo-5-methyl-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes, leading to its potential use in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,4-triazin-3-amine
- 5-Methyl-1,2,4-triazin-3-amine
- 6-Chloro-5-methyl-1,2,4-triazin-3-amine
Uniqueness
6-Bromo-5-methyl-1,2,4-triazin-3-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties
Properties
CAS No. |
2758004-41-8 |
---|---|
Molecular Formula |
C4H5BrN4 |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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